

# A Comparative Guide to ART0380 and Other DNA Damage Response Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **ART0380** (alnodesertib), a novel Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, with other prominent DNA Damage Response (DDR) inhibitors. The information presented is based on publicly available preclinical and clinical data to facilitate informed decisions in cancer research and drug development.

### **Introduction to ART0380**

ART0380, also known as alnodesertib, is an orally administered, potent, and selective small molecule inhibitor of ATR kinase developed by Artios Pharma.[1][2] ATR is a critical regulator of the cellular response to DNA replication stress, a hallmark of many cancers.[3] By inhibiting ATR, ART0380 aims to induce synthetic lethality in tumor cells with existing DDR defects, such as ATM loss, leading to replication catastrophe and apoptosis.[3][4] ART0380 is currently being evaluated in clinical trials, both as a monotherapy and in combination with DNA-damaging agents, and has shown promising anti-tumor activity.[5][6] It has received Fast Track designation from the U.S. FDA in combination with low-dose irinotecan for the treatment of ATM-negative metastatic colorectal cancer.[7]

## Mechanism of Action: The DNA Damage Response Network



The DDR is a complex signaling network essential for maintaining genomic integrity. Key kinases in this network, including ATR, ATM, and DNA-PK, are activated by different types of DNA damage. A simplified overview of their roles and the points of intervention for various inhibitors are illustrated below.



Click to download full resolution via product page





Caption: Simplified DNA Damage Response (DDR) Pathway and points of intervention.

## Data Presentation: Comparative Performance of DDR Inhibitors

The following tables summarize publicly available quantitative data for **ART0380** and other selected DDR inhibitors. It is important to note that direct head-to-head comparisons in the same experimental systems are limited in the public domain. Therefore, these tables are compiled from various sources and should be interpreted with caution.

**Table 1: In Vitro Potency of ATR Inhibitors (IC50 values)** 

| Inhibitor                     | Target | IC50 (nM) | Assay<br>Conditions           | Source(s) |
|-------------------------------|--------|-----------|-------------------------------|-----------|
| ART0380<br>(alnodesertib)     | ATR    | 2.6       | Biochemical<br>Assay          | [5]       |
| Berzosertib<br>(M6620/VE-822) | ATR    | 0.2       | Biochemical<br>Assay (Km ATP) | [8]       |
| Elimusertib (BAY-1895344)     | ATR    | 3.7       | Biochemical<br>Assay (Km ATP) | [8]       |
| Camonsertib<br>(RP-3500)      | ATR    | 0.2       | Biochemical<br>Assay (Km ATP) | [8]       |
| Ceralasertib<br>(AZD6738)     | ATR    | ~1        | Biochemical<br>Assay          | [9]       |

Table 2: In Vitro Potency of Other Key DDR Inhibitors (IC50 values)



| Inhibitor                | Target  | IC50 (nM) | Cell<br>Line/Assay       | Source(s) |
|--------------------------|---------|-----------|--------------------------|-----------|
| PARP Inhibitors          |         |           |                          |           |
| Olaparib                 | PARP1/2 | 3.7-31 μΜ | Various Breast<br>Cancer | [10]      |
| Talazoparib              | PARP1/2 | 0.48 μΜ   | Biochemical<br>Assay     | [11]      |
| ATM Inhibitors           |         |           |                          |           |
| KU-55933                 | ATM     | 13        | Biochemical<br>Assay     | [12]      |
| KU-60019                 | ATM     | 6.3       | Biochemical<br>Assay     | [9]       |
| DNA-PK<br>Inhibitors     |         |           |                          |           |
| AZD7648                  | DNA-PK  | 0.6       | Biochemical<br>Assay     | [13]      |
| WEE1 Inhibitors          |         |           |                          |           |
| Adavosertib<br>(AZD1775) | WEE1    | 3.9       | Biochemical<br>Assay     | [3]       |

**Table 3: Preclinical Efficacy of ART0380** 



| Model                       | Treatment                     | Efficacy Outcome               | Source(s) |
|-----------------------------|-------------------------------|--------------------------------|-----------|
| ATM-deficient<br>Xenografts | ART0380<br>Monotherapy        | Strong tumor growth inhibition | [4]       |
| Various Xenograft<br>Models | ART0380 +<br>Gemcitabine      | Strong synergy                 | [4][14]   |
| Various Xenograft<br>Models | ART0380 + Olaparib<br>(PARPi) | Strong synergy                 | [4]       |
| Various Xenograft<br>Models | ART0380 + Irinotecan          | Strong synergy                 | [4]       |

Preclinical data suggests that **ART0380** has comparable efficacy to the ATR inhibitor elimusertib (BAY-1895344) but with less toxicity to the gut.[4][14]

## **Experimental Protocols**

Detailed methodologies for key experiments cited in the evaluation of DDR inhibitors are provided below.

### **ATR Kinase Inhibition Assay (HTRF)**

This biochemical assay measures the direct inhibitory effect of a compound on ATR kinase activity.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. alnodesertib (ATR inhibitor) Artios Pharma [artios.com]
- 2. Artios Presents Positive Initial Phase 1/1b Clinical [globenewswire.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. artios.com [artios.com]
- 6. Artios Pharma Reports Differentiated Clinical Activity in STELLA Phase 1/2a Study for Lead Program ART0380 at the American Association for Cancer Research (AACR) Annual Meeting 2025 - Artios Pharma [artios.com]
- 7. verahealth.ai [verahealth.ai]
- 8. reactionbiology.com [reactionbiology.com]
- 9. benchchem.com [benchchem.com]
- 10. ASCO American Society of Clinical Oncology [asco.org]
- 11. benchchem.com [benchchem.com]
- 12. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [A Comparative Guide to ART0380 and Other DNA Damage Response Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15620159#art0380-versus-other-dna-damage-response-inhibitors]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com